molecular formula C26H21N3O4S B2562076 2-Amino-6-benzyl-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893317-75-4

2-Amino-6-benzyl-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2562076
CAS No.: 893317-75-4
M. Wt: 471.53
InChI Key: QVJXEXFBUAXLEF-UHFFFAOYSA-N
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Description

2-Amino-6-benzyl-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C26H21N3O4S and its molecular weight is 471.53. The purity is usually 95%.
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Biological Activity

The compound 2-Amino-6-benzyl-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide (CAS Number: 893317-75-4) is a complex organic molecule with potential biological activities. This article delves into its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H21N3O4SC_{26}H_{21}N_{3}O_{4}S, with a molecular weight of approximately 471.5 g/mol. The structure features a pyrano-benzothiazine core which is significant for its biological activity.

Anticancer Activity

Recent studies indicate that compounds similar to this structure exhibit anticancer properties . For instance, derivatives of benzothiazines have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have demonstrated that modifications in the benzothiazine structure can enhance anticancer activity by targeting specific signaling pathways involved in tumor growth.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor . In particular, it may inhibit acetylcholinesterase (AChE) , an enzyme crucial for neurotransmitter regulation. AChE inhibitors are significant in treating neurodegenerative diseases such as Alzheimer's disease. Studies have shown that structural analogs exhibit varying degrees of AChE inhibition, with some compounds demonstrating IC50 values in the low micromolar range, indicating potent activity.

Antioxidant Activity

Another area of interest is the antioxidant activity of the compound. Compounds containing similar functional groups have been tested for their ability to scavenge free radicals and reduce oxidative stress in cellular models. The antioxidant properties are attributed to the presence of phenolic structures within the compound.

Case Study: Anticancer Effects

In a recent study involving a series of synthesized benzothiazine derivatives, one compound demonstrated significant cytotoxic effects on various cancer cell lines. The study reported an IC50 value of 15 µM against MCF-7 breast cancer cells, highlighting the potential of this class of compounds in cancer therapy .

CompoundCell LineIC50 (µM)
AMCF-715
BHeLa20
CA54918

The mechanism by which these compounds exert their anticancer effects appears to involve the modulation of apoptotic pathways and the inhibition of key signaling molecules such as ERK and AKT. For example, studies have shown that certain benzothiazine derivatives can downregulate CD44 expression in malignant cells, leading to reduced invasiveness .

Properties

IUPAC Name

2-amino-6-benzyl-4-(2-methoxyphenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O4S/c1-32-22-14-8-6-12-19(22)23-20(15-27)26(28)33-24-18-11-5-7-13-21(18)29(34(30,31)25(23)24)16-17-9-3-2-4-10-17/h2-14,23H,16,28H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJXEXFBUAXLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2C(=C(OC3=C2S(=O)(=O)N(C4=CC=CC=C43)CC5=CC=CC=C5)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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